![molecular formula C6H12ClNO2 B177010 2-Aminocyclopentanecarboxylic acid hydrochloride CAS No. 1198283-36-1](/img/structure/B177010.png)
2-Aminocyclopentanecarboxylic acid hydrochloride
Overview
Description
2-Aminocyclopentanecarboxylic acid hydrochloride is a compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.62 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 2-Aminocyclopentanecarboxylic acid hydrochloride is 1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Aminocyclopentanecarboxylic acid hydrochloride is a solid substance . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
2-Aminocyclopentanecarboxylic Acid Hydrochloride: Scientific Research Applications
Synthesis of Stereoisomers: 2-Aminocyclopentanecarboxylic acid hydrochloride is crucial in synthesizing trans- and cis-stereoisomers, which are significant in studying spatial arrangement effects on chemical properties and reactions .
β-Peptide Foldamers: This compound serves as a building block for β-peptide foldamers, aiding in guiding conformation through ring constraint and inherent side chain functionalities .
Safety and Hazards
The compound has been classified as potentially harmful if swallowed, and it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
It’s known that this compound is a conformationally constrained β-amino acid . These types of compounds have been shown to interact with various biological targets when incorporated into peptides .
Mode of Action
It’s known that this compound, as a β-amino acid, can be incorporated into peptides to form well-defined three-dimensional structures . These structures can interact with biological targets in a specific manner, leading to changes in cellular processes .
Biochemical Pathways
Peptides incorporating β-amino acids, such as this compound, have been shown to affect various biological processes . These processes can range from anticancer, antibacterial, antiviral to antifungal activities .
Result of Action
It’s known that peptides incorporating β-amino acids, such as this compound, can exhibit various biological activities . These activities can range from anticancer, antibacterial, antiviral to antifungal effects .
Action Environment
It’s known that the conformational stability of this compound is high, making it compatible with standard conditions of solid-phase synthesis .
properties
IUPAC Name |
2-aminocyclopentane-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBDVNLIEHCCTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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